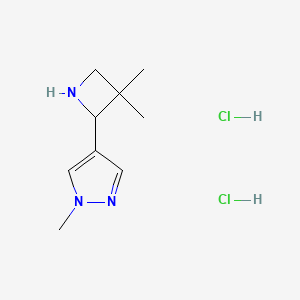
4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride
Vue d'ensemble
Description
4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride is a novel organic molecule with significant potential in medicinal chemistry. It is characterized by its unique structural features, combining a pyrazole ring with an azetidine moiety, which may enhance its biological activity compared to simpler analogs. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
- Molecular Formula : C₉H₁₅N₃
- Molecular Weight : 165.24 g/mol
- CAS Number : 1803570-63-9
- Molecular Structure : The compound features a pyrazole ring substituted with a 3,3-dimethylazetidine group.
Structural Comparison
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methylpyrazole | Contains only a pyrazole ring | Used as a building block in organic synthesis |
| 3-Acetylpyrazole | Contains an acetyl group on the pyrazole | Exhibits anti-inflammatory properties |
| 4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole | Dual-ring system | Potentially enhanced biological activity due to combined functionalities |
Research indicates that compounds containing both pyrazole and azetidine moieties can exhibit significant biological activities. The specific biological activity of This compound may depend on its interactions with various biological targets, including enzymes and receptors involved in disease processes.
Pharmacological Profiles
Recent studies highlight the diverse pharmacological activities associated with pyrazole derivatives:
- Anti-inflammatory : Pyrazole compounds have been reported to inhibit inflammatory pathways.
- Anticancer : Several derivatives have shown promising results against various cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial : The compound may possess antimicrobial properties, contributing to its therapeutic potential.
Case Studies and Research Findings
- Anticancer Activity : A study by Insuasty et al. demonstrated that certain pyrazole derivatives exhibited GI50 values ranging from 0.04 to 11.4 µM against multiple cancer cell lines (K-562, UO-31, SR, HOP-92) . The incorporation of the azetidine moiety in This compound may enhance its efficacy.
- Inhibition Studies : Research on similar pyrazole compounds has shown IC50 values against cyclin-dependent kinase (CDK) inhibitors ranging from 0.39 to 0.98 µM . Such inhibition is crucial for cancer therapy as CDKs play a significant role in cell cycle regulation.
- Antimicrobial Properties : Recent reports indicate that pyrazole derivatives exhibit antimicrobial activity against various pathogens, suggesting that This compound could be explored further for its potential use in treating infections .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various pyrazole compounds:
Propriétés
IUPAC Name |
4-(3,3-dimethylazetidin-2-yl)-1-methylpyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-9(2)6-10-8(9)7-4-11-12(3)5-7;;/h4-5,8,10H,6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWZAXVYVWSFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CN(N=C2)C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















